molecular formula C6H13NO B8244716 (1S)-1-[(2S)-pyrrolidin-2-yl]ethanol

(1S)-1-[(2S)-pyrrolidin-2-yl]ethanol

Cat. No.: B8244716
M. Wt: 115.17 g/mol
InChI Key: IEBYUZARWOFDSE-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-[(2S)-pyrrolidin-2-yl]ethanol: is a chiral compound featuring a pyrrolidine ring attached to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-[(2S)-pyrrolidin-2-yl]ethanol typically involves the reduction of pyrrolidin-2-one derivatives. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent under mild conditions. The reaction proceeds smoothly, yielding the desired alcohol with high stereoselectivity .

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of pyrrolidin-2-one derivatives. This method utilizes a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures and temperatures. This approach is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: (1S)-1-[(2S)-pyrrolidin-2-yl]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, mild to moderate temperatures.

    Substitution: SOCl2, PBr3, anhydrous conditions.

Major Products:

    Oxidation: Pyrrolidin-2-one derivatives.

    Reduction: Pyrrolidine derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, (1S)-1-[(2S)-pyrrolidin-2-yl]ethanol is used as a chiral building block for the synthesis of complex molecules. Its stereoselective properties make it valuable in asymmetric synthesis .

Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of biologically active molecules. It is also investigated for its potential use in enzyme inhibition studies .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is a key intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and analgesic properties .

Industry: Industrially, the compound is used in the production of fine chemicals and as a chiral auxiliary in various chemical processes .

Mechanism of Action

The mechanism of action of (1S)-1-[(2S)-pyrrolidin-2-yl]ethanol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction is facilitated by hydrogen bonding and electrostatic interactions between the compound and the enzyme’s active site .

Properties

IUPAC Name

(1S)-1-[(2S)-pyrrolidin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5(8)6-3-2-4-7-6/h5-8H,2-4H2,1H3/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBYUZARWOFDSE-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H]1CCCN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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